Azido-PEG10-alcohol

Übersicht

Beschreibung

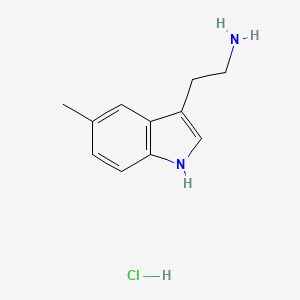

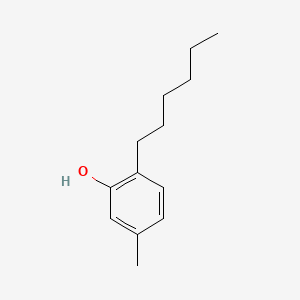

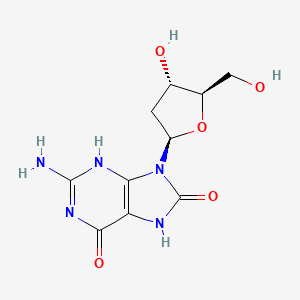

Azido-PEG10-alcohol is a water-soluble linker reagent that contains a click chemistry azide group and a terminal hydroxyl group . The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Azido-PEG10-alcohol can be synthesized through the ring-opening polymerization of ethylene oxide (EO) with allyl alcohol as an initiator, followed by two-step modification of the hydroxyl end to an azido group . It can also be used in the synthesis of PROTACs .Molecular Structure Analysis

Azido-PEG10-alcohol has a molecular formula of C20H41N3O10 and a molecular weight of 483.56 . It contains an azide group that can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis

The azide group in Azido-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG10-alcohol is a liquid that is colorless to light yellow . It is soluble in water, DMSO, DCM, and DMF . .Wissenschaftliche Forschungsanwendungen

Conjugation Chemistry : Azido-PEG10-alcohol is used in conjugation chemistry, particularly in "click" conjugation. It is synthesized for attaching various ligands through 1,3-dipolar cycloaddition reactions (Hiki & Kataoka, 2007).

Cell Adhesion and Migration : Azido-PEG10-alcohol plays a role in dynamic cell adhesion, migration, and shape change. It is involved in creating substrates for controlled cell adhesion, facilitating tissue motility assays, and patterned coculturing (van Dongen et al., 2013).

Protein PEGylation : This compound is integral in the site-specific PEGylation of proteins containing unnatural amino acids. The azido group in Azido-PEG10-alcohol facilitates the attachment of PEG to proteins, enhancing their therapeutic potential (Deiters et al., 2004).

Drug Delivery Systems : Azido-PEG10-alcohol is utilized in the development of drug delivery systems, such as in the creation of sustained-release prodrugs for improved pharmacokinetics and therapeutic efficacy (Li et al., 2010).

Polymer-based Nanoparticles : This compound is involved in the development of polymer-lipid based hybrid nanoparticles for antiviral drug delivery, offering improved drug solubility and cellular internalization (Joshy et al., 2017).

Functionalized Copolymers : Azido-PEG10-alcohol is used in the preparation of azido-carrying biodegradable polymers and functionalized copolymers for drug conjugation. These polymers have potential applications in drug delivery (Hu et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGCITRFWPBATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG10-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.